Specific Scientific Field: Chemistry, specifically organic synthesis .
Summary of the Application: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate is used in the synthesis of pyrimidinopyridones .
Specific Scientific Field: Chemistry, specifically heterocyclic chemistry .
Summary of the Application: This compound is used in the synthesis of a new heterocyclic system, pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine .
Methods of Application: The compound is treated sequentially with 4,5-dihydrothiazol-2-amine and various secondary amines .
Results or Outcomes: The synthesis resulted in several derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine. Some of these derivatives showed relatively strong fluorescence intensity .
Specific Scientific Field: Medicinal Chemistry .
Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
Specific Scientific Field: Medicinal Chemistry .
Summary of the Application: This compound is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Specific Scientific Field: Organic Chemistry .
Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the total synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .
Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the total synthesis of the marine alkaloid variolin B .
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₈H₉ClN₂O₂S and a molecular weight of approximately 232.69 g/mol. This compound is characterized by its pyrimidine ring, which is substituted at the 4-position with a chlorine atom and at the 2-position with a methylthio group. The carboxylate group at the 5-position further enhances its reactivity and utility in various chemical applications. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate appears as a white to cream powder and has a melting point of 60-63 °C .
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate exhibits biological activity, particularly as an antimicrobial agent. It has shown potential against various bacterial strains, suggesting its application in pharmaceutical formulations aimed at treating infections . Additionally, its structural features may allow for further exploration in drug development targeting specific biological pathways.
Several methods exist for synthesizing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:
These methods highlight the compound's accessibility for research and industrial applications.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate finds applications in various fields:
The compound's unique structure allows it to be tailored for specific applications across different industries.
Studies on ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have focused on its interactions with biological systems:
These interaction studies are crucial for understanding its potential therapeutic roles.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate shares similarities with several compounds due to its pyrimidine core and functional groups:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Amino group instead of chlorine | Enhanced solubility and potential for different biological activities |
Ethyl 4-fluoro-2-(methylthio)pyrimidine-5-carboxylate | Fluorine substitution | Different electronic properties influencing reactivity |
Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Methyl instead of ethyl | Altered lipophilicity affecting bioavailability |
The unique combination of chlorine and methylthio groups in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate sets it apart from these similar compounds, potentially influencing its reactivity and biological activity.
Irritant